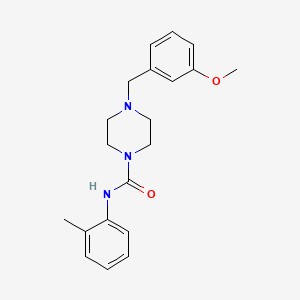
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-phenyl-2-propynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-phenyl-2-propynamide, also known as CMET or Compound 1, is a novel small molecule inhibitor of c-Met kinase. It has shown promising results in preclinical studies as a potential drug candidate for the treatment of various types of cancer, including lung, gastric, and liver cancer.
Mécanisme D'action
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-phenyl-2-propynamide inhibits c-Met kinase by binding to the ATP binding site of the enzyme. This prevents the activation of downstream signaling pathways that are involved in tumor growth and survival. By inhibiting c-Met kinase, N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-phenyl-2-propynamide also blocks the formation of new blood vessels that are necessary for tumor growth and metastasis.
Biochemical and Physiological Effects:
In addition to its antitumor activity, N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-phenyl-2-propynamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells, which are key processes involved in metastasis. N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-phenyl-2-propynamide has also been shown to modulate the immune system, which may enhance its antitumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-phenyl-2-propynamide is its high potency and selectivity for c-Met kinase, which makes it a promising drug candidate for the treatment of cancer. However, one limitation is its poor solubility, which may limit its effectiveness in vivo. Additionally, further studies are needed to determine the optimal dosing and administration schedule for N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-phenyl-2-propynamide.
Orientations Futures
There are several future directions for the development of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-phenyl-2-propynamide as a cancer therapy. One potential direction is the development of combination therapies that target multiple pathways involved in tumor growth and progression. Another direction is the development of new formulations or prodrugs of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-phenyl-2-propynamide that improve its solubility and bioavailability. Finally, further studies are needed to determine the safety and efficacy of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-phenyl-2-propynamide in clinical trials.
Méthodes De Synthèse
The synthesis of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-phenyl-2-propynamide involves several steps, including the preparation of 3-cyano-4-ethyl-5-methyl-2-thiophenecarboxylic acid, which is then converted to the corresponding acid chloride. This intermediate is then reacted with 3-phenylprop-2-yn-1-amine to yield N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-phenyl-2-propynamide.
Applications De Recherche Scientifique
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-phenyl-2-propynamide has been extensively studied in preclinical models of cancer, where it has shown potent antitumor activity. It has been shown to inhibit the growth and proliferation of cancer cells by targeting c-Met kinase, a receptor tyrosine kinase that plays a key role in tumor growth and progression. N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-phenyl-2-propynamide has also been shown to induce apoptosis in cancer cells, which is a key mechanism of action for many anticancer drugs.
Propriétés
IUPAC Name |
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-phenylprop-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-3-14-12(2)21-17(15(14)11-18)19-16(20)10-9-13-7-5-4-6-8-13/h4-8H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMIMRBJVVNZFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)C#CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR*,6aS*)-2-allyl-1-oxo-5-{[(2-phenylethyl)amino]carbonyl}hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5291436.png)
![N-(2-fluorophenyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5291450.png)
![4-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-2-(trifluoromethyl)morpholine](/img/structure/B5291451.png)
![2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}azepane](/img/structure/B5291461.png)
![methyl 4-chloro-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B5291467.png)
![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile](/img/structure/B5291474.png)

![N-[3-({[(2,4-difluorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5291486.png)
![2-fluoro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzamide](/img/structure/B5291489.png)


![4-(1H-imidazol-1-ylmethyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5291504.png)
![[2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]acetic acid](/img/structure/B5291506.png)
